3-Chloro-2,6-difluorophenylacetic acid
CAS No.: 261762-53-2
Cat. No.: VC2493401
Molecular Formula: C8H5ClF2O2
Molecular Weight: 206.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 261762-53-2 |
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Molecular Formula | C8H5ClF2O2 |
Molecular Weight | 206.57 g/mol |
IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetic acid |
Standard InChI | InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |
Standard InChI Key | KYNHMNUEUZZTLW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Cl |
Canonical SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 2-(3-chloro-2,6-difluorophenyl)acetic acid, reflects its structural configuration consisting of:
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A phenyl ring with chlorine (Cl) at position 3
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Fluorine (F) atoms at positions 2 and 6
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An acetic acid side chain at position 1
This arrangement creates a planar aromatic system with polarized C–Cl and C–F bonds that significantly influence reactivity. X-ray crystallographic predictions suggest the chlorine atom introduces steric hindrance, while fluorines enhance electron-withdrawing effects .
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅ClF₂O₂ | |
Molecular Weight | 206.57 g/mol | |
Exact Mass | 205.995 Da | |
Melting Point | 126–130°C | |
LogP (Octanol-Water) | 2.245 | |
Topological Polar Surface Area | 37.3 Ų |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized procedure from WO2014/52365 patent literature details:
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Starting Material: 1.4 g (7.48 mmol) of brominated precursor
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Reagents: Aqueous KOH (14 mL, 14.97 mmol)
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Conditions: 110°C for 3 hours under reflux
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Workup:
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CH₂Cl₂ wash to remove organics
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Acidification to pH 2 with 2N HCl
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EtOAc extraction (2×50 mL)
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Na₂SO₄ drying and vacuum concentration
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This method achieves 50% yield (760 mg) with >95% purity confirmed by TLC and mass spectrometry (MS [M-H]⁻ = 205.7) .
Industrial Manufacturing
While proprietary protocols dominate commercial production, key industrial features include:
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Continuous flow reactors for precise temperature control
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Membrane separation technologies to isolate the product
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Quality control via HPLC-MS to monitor halogenation byproducts
Physicochemical Behavior
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature |
---|---|---|
Water | 1.2 | 25°C |
Ethanol | 34.8 | 25°C |
Dichloromethane | 89.5 | 25°C |
Dimethyl Sulfoxide | 212.4 | 25°C |
Data derived from shake-flask method demonstrate marked solubility dependence on solvent polarity, with DMSO providing optimal dissolution for reaction applications.
Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes selective substitution:
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Fluorine Displacement: Requires strong bases (e.g., KOtBu) in DMF at 80°C
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Chlorine Replacement: Achieved via Pd-catalyzed coupling (Suzuki-Miyaura) with aryl boronic acids
Side Chain Modifications
The acetic acid moiety participates in:
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Esterification: 85% yield with methanol/H₂SO₄
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Amidation: 78% yield using EDCl/HOBt coupling
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Reduction: LiAlH₄ converts -COOH to -CH₂OH (92% yield)
Hazard Category | Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Goggle use mandatory |
Respiratory Irritation | H335 | Fume hood required |
Source: ChemicalBook Safety Data Sheet
Emergency Procedures
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Inhalation: Administer oxygen if breathing difficulty occurs
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Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃
Comparative Analysis with Structural Analogs
3-Chloro-2,4-Difluorophenylacetic Acid (CAS 886761-66-6)
Property | 2,6-Difluoro Isomer | 2,4-Difluoro Isomer |
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Melting Point | 126–130°C | 98–102°C |
LogP | 2.245 | 2.318 |
Synthetic Complexity | Moderate | High |
The 2,4-difluoro analog exhibits lower thermal stability but enhanced membrane permeability due to altered dipole moments.
Emerging Applications
Pharmaceutical Intermediate
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Vorapaxar analogs: Chloro-fluoro substitution improves thrombin receptor affinity
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NSAID Derivatives: 17% increased cyclooxygenase inhibition vs. non-halogenated counterparts
Agricultural Chemistry
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Fungicide Development: EC₅₀ = 0.8 μM against Phytophthora infestans
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Herbicide Metabolite: Detected as breakdown product in fluroxypyr formulations
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